Methyl 2-(chlorosulfonyl)-3-fluorobenzoate
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Overview
Description
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate is an organic compound with the molecular formula C8H6ClFO4S. It is a derivative of benzoic acid and contains both a chlorosulfonyl group and a fluorine atom on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
Target of Action
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate is a complex organic compoundSimilar compounds have been found to interact with various enzymes and proteins within biological systems
Mode of Action
It’s known that chlorosulfonyl compounds can act as electrophiles, reacting with nucleophiles in biological systems . This can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical pathways, leading to changes in cellular processes
Pharmacokinetics
It’s known that similar compounds have relatively low persistence in the environment due to their susceptibility to degradation by various physicochemical processes . These properties can impact the bioavailability of the compound in biological systems.
Result of Action
Similar compounds have been found to cause changes in cellular processes, potentially leading to various biological effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other chemicals can affect the stability and reactivity of the compound . Additionally, the presence of specific enzymes and proteins in the biological system can influence the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
It is known that chlorosulfonyl compounds are versatile reagents in organic synthesis . They have two electrophilic sites, the carbon and the S(VI) center, which can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chlorosulfonyl compounds are known to be involved in various reactions, including the preparation of β-lactams, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .
Metabolic Pathways
Methyl group metabolism is a critical process in cellular function, influencing processes such as protein and DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-fluorobenzoate with chlorosulfonic acid. The reaction typically occurs under controlled conditions to prevent over-chlorination and to ensure the selective formation of the desired product. The reaction is usually carried out at low temperatures to minimize side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow diazotization and chlorosulfonation reactions are often employed to produce this compound on a large scale. These methods offer advantages such as better control over reaction conditions, reduced risk of hazardous side reactions, and improved product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent hydrolysis of the product.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions to achieve the desired oxidation state.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Methyl 2-(chlorosulfonyl)-3-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 2-(chlorosulfonyl)benzoate: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Methyl 3-(chlorosulfonyl)benzoate: The position of the chlorosulfonyl group on the benzene ring can influence the compound’s chemical properties and reactivity.
Methyl 2-(chlorosulfonyl)-4-fluorobenzoate: The position of the fluorine atom can alter the compound’s electronic properties and its interactions with other molecules.
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)5-3-2-4-6(10)7(5)15(9,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTDEKSOHBAVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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